1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound is a quinazoline-2,4-dione derivative featuring two critical substituents:
- 1,2,4-Oxadiazole moiety: A 3-(3,4-dimethoxyphenyl)-substituted 1,2,4-oxadiazole group at the N1 position, linked via a methyl bridge.
- 3,4-Dimethylphenyl group: Positioned at the N3 position of the quinazoline core.
The quinazoline-dione scaffold is pharmacologically significant due to its role in modulating enzyme activity (e.g., phosphodiesterase inhibition) and antimicrobial properties . The 1,2,4-oxadiazole group enhances metabolic stability and bioavailability, while the dimethoxy and dimethyl substituents on the aryl rings may influence lipophilicity and target binding .
Properties
CAS No. |
1207020-32-3 |
|---|---|
Molecular Formula |
C27H24N4O5 |
Molecular Weight |
484.512 |
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-16-9-11-19(13-17(16)2)31-26(32)20-7-5-6-8-21(20)30(27(31)33)15-24-28-25(29-36-24)18-10-12-22(34-3)23(14-18)35-4/h5-14H,15H2,1-4H3 |
InChI Key |
KZIJTOPSHJIXLT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has gained attention for its diverse biological activities. This article presents an overview of its biological activity, focusing on its anticancer and antimicrobial properties supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.41 g/mol. The structure includes a quinazoline core substituted with a 1,2,4-oxadiazole moiety and dimethoxyphenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O5 |
| Molecular Weight | 396.41 g/mol |
| LogP (Partition Coefficient) | 4.148 |
| Water Solubility (LogSw) | -4.33 |
| Polar Surface Area | 78.196 Ų |
Anticancer Activity
Compounds containing the quinazoline and oxadiazole scaffolds have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Histone Deacetylases (HDAC) : This mechanism is critical in regulating gene expression related to cancer progression.
- Thymidylate Synthase Inhibition : Inhibiting this enzyme disrupts DNA synthesis in rapidly dividing cancer cells.
- Topoisomerase II Inhibition : This action prevents DNA replication and transcription, leading to cancer cell death.
A study demonstrated that derivatives of quinazoline exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 10 to 20 µM for the most potent derivatives .
Antimicrobial Properties
The antimicrobial activity of this compound has also been highlighted in several studies:
- Broad-Spectrum Activity : The compound exhibits significant activity against both Gram-positive and Gram-negative bacterial strains.
- Mechanism of Action : It acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication.
In a comparative study using the agar well diffusion method, the compound demonstrated inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin .
Case Study 1: Anticancer Efficacy
In a recent study, the efficacy of various quinazoline derivatives was evaluated against MCF-7 cells. Compound III showed an IC50 value of 15 µM, indicating substantial anticancer potential compared to standard treatments .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial effects of the compound against Candida albicans. The results indicated an MIC value of 75 mg/mL, demonstrating moderate antifungal activity .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C21H24N4O4
- Molecular Weight : 396.44 g/mol
- IUPAC Name : 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Chemical Structure : The structure features a quinazoline core fused with an oxadiazole ring and multiple aromatic substituents that enhance its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated against various Gram-positive and Gram-negative bacterial strains:
- Mechanism of Action : It acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication and transcription.
- Activity Results : Compounds derived from quinazoline scaffolds have shown moderate to high antimicrobial activity compared to standard antibiotics. Notably, certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Quinazolines are recognized for their anticancer properties due to their ability to interact with multiple cellular targets:
- Inhibition of Tumor Growth : Studies indicate that derivatives of quinazoline can inhibit tumor cell proliferation across various cancer cell lines. For instance, certain compounds demonstrated over 95% growth inhibition in CNS cancer models .
- Mechanism-Based Approaches : The incorporation of oxadiazole rings has been linked to enhanced anticancer activity through apoptosis induction . This suggests that structural modifications can significantly impact the efficacy of these compounds.
Case Studies
Several case studies illustrate the effectiveness of quinazoline derivatives:
- Study on Antibacterial Activity :
- Anticancer Screening :
Comparison with Similar Compounds
Thienopyrimidine-Dione Analogs
The closest structural analogs are 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones (). Key comparisons include:
Key Differences:
- The 3,4-dimethoxyphenyl group (target) vs. phenyl (analogs) introduces electron-donating methoxy groups, which could enhance solubility and interaction with polar enzyme pockets.
Heterocyclic Derivatives with Coumarin-Benzodiazepine/Oxazepin Moieties
Compounds such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one () represent a distinct class of heterocycles. While these share the use of fused aromatic systems (e.g., coumarin, benzodiazepine), their structural and functional divergence from the target compound is notable:
- Core Heterocycle : Coumarin-benzodiazepine hybrids vs. quinazoline-dione.
- Biological Activity : Coumarin derivatives are typically explored for anticancer and anti-inflammatory applications, contrasting with the antimicrobial focus of oxadiazole-containing diones .
- Substituent Chemistry : The absence of oxadiazole or quinazoline motifs in these derivatives limits direct comparability.
Research Implications and Limitations
- Antimicrobial Potential: The target compound’s structural similarity to thienopyrimidine-dione analogs suggests possible antimicrobial activity, though empirical validation is required .
- Synthetic Challenges: The quinazoline core may necessitate alternative alkylation or cyclization strategies compared to thienopyrimidine systems.
- Data Gaps: Limited direct studies on the target compound restrict mechanistic insights; further research on its pharmacokinetics and target specificity is critical.
Q & A
Q. How should researchers validate off-target effects in cellular assays?
- Methodology :
- Chemoproteomics : Use affinity-based probes (ABPs) to capture interacting proteins.
- CRISPR-Cas9 screening to identify genetic vulnerabilities linked to compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
